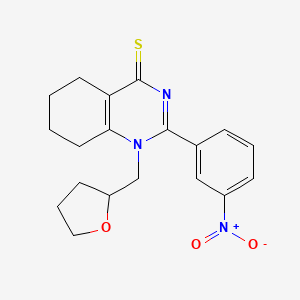

![molecular formula C14H8F3NO2S2 B2398314 Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 478048-35-0](/img/structure/B2398314.png)

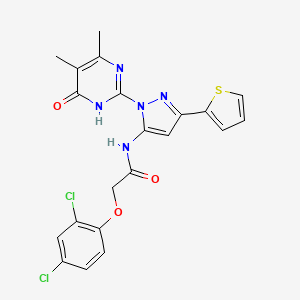

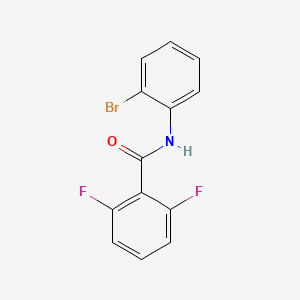

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

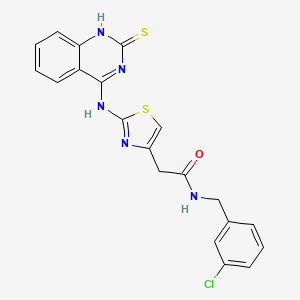

The synthesis of related compounds involves the incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit . This process has shown pronounced steric and electronic effects and significantly altered the optical and electrochemical properties of polymers . Another related compound, amide functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives, were prepared starting from a reaction between 1,3 di-ketone and thiocyanoacetamide .Applications De Recherche Scientifique

Photophysical Properties and Potential Antitumor Applications

Studies have investigated the photophysical properties of various 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, due to their potential as antitumor compounds. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, indicating their potential in drug delivery applications, particularly when encapsulated in nanoliposome formulations for targeted antitumor therapy (Carvalho et al., 2013).

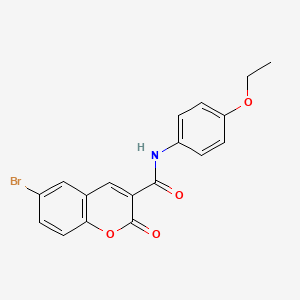

Synthesis and Biological Activity

The synthesis of novel heterocycles using methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate as a precursor has been explored. These include pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives, showcasing the compound's versatility in creating a broad range of biologically active heterocyclic compounds (Rateb, 2014).

Antitumoral Activity

Research into the antitumoral activities of 6-[(hetero)arylamino]thieno[3,2-b]pyridines, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, highlights the compound's potential in cancer treatment. Some derivatives exhibited significant growth inhibitory effects on human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460), establishing important structure-activity relationships (Queiroz et al., 2010).

Fluorine-Containing Heterocycles

The compound has also served as a key intermediate in the synthesis of fluorine-containing heterocycles, highlighting its role in creating compounds with potential pharmaceutical applications. These studies focus on the synthesis and reactions of thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group, further illustrating the chemical versatility and potential utility of the compound in developing new therapeutic agents (Abdel-rahman et al., 2005).

Propriétés

IUPAC Name |

methyl 3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO2S2/c1-20-13(19)12-10(8-3-2-4-21-8)11-9(22-12)5-7(6-18-11)14(15,16)17/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIRVWNMADHUIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)